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The tables below summarize the key computational and experimental techniques identified in the literature

for validating the interactions and effects of Diethyl Phosphate (DEP).

Table 1: Key Computational Techniques for DEP Validation

Technique Primary Application with DEP  Key Findings / Outputs Reference
Molecular Docking Predict binding affinity and DEP can bind to thyroid [1] [2]
preferred orientation with target  hormone-related proteins
proteins (e.g., nuclear and glucocorticoid (GR) /
receptors, enzymes). Nur77 receptors.
Molecular Dynamics Simulate the dynamic behavior  Confirms stable interactions  [2]
(MD) of DEP-protein complexes over  predicted by docking;

time to assess binding stability. analyzes conformational
changes in proteins.

Infrared Multiple Determine gas-phase structure  Provides experimental IR [3]
Photon Dissociation of DEP ions and probe spectra to validate DFT-

(IRMPD) interactions with calculated structures of DEP
Spectroscopy protons/sodium cations. complexes.
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Technique Primary Application with DEP  Key Findings / Outputs Reference
Density Functional Calculate optimized Generates theoretical IR [3]
Theory (DFT) geometries, vibrational spectra for structural
frequencies, and electronic assignment; B3LYP/6-
energies of DEP structures. 31G(d,p) is a common level
of theory.
BioTransformer Predict the metabolism and Identifies potential metabolic  [4]
biodegradation pathways of products via human,
DEP and related environmental, and
organophosphates. promiscuous enzymatic
reactions.
Table 2: Supporting Experimental Validation Methods
Technique Role in Validation Key Details Reference

In Vivo (Animal) Studies

In Vitro (Cell) Studies

Analytical Chemistry
(UFLC-MSIMS)

Gas Chromatography-
High Resolution Mass

Provide physiological
context to confirm
computational predictions
(e.g., hormone
disruption).

Isolate specific
mechanisms of action in
a controlled system.

Accurately measure DEP
and its metabolites in
biological and
environmental samples.

Screen and identify DEP
and related pollutants in

Chronic exposure in male
Wistar rats; measures serum
hormone levels and organ
weights.

Used to investigate
interference with nuclear
receptor signaling pathways.

Quantifies exposure
biomarkers; LLE extraction
provides high recovery (93-
102%).

Creates accurate-mass
libraries; optimized

[1] [2]

[1]

[5]

[6]

Spectrometry (GC- complex samples (e.qg., deconvolution workflows
HRMS) mussels, water). reduce false
positives/negatives.
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Detailed Experimental Protocols

Here are more detailed methodologies for the key techniques mentioned in the guides.

Protocol 1: Molecular Docking and Dynamics for DEP-Protein Interaction [2]

¢ Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data
Bank). Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign partial
charges.

¢ Ligand Preparation: Draw or obtain the 3D structure of DEP. Optimize its geometry using molecular
mechanics or quantum chemical methods.

¢ Molecular Docking: Perform the docking simulation using software like AutoDock Vina or GOLD.
Define a search space (grid box) around the suspected binding site of the protein. Run the docking
algorithm to generate multiple binding poses. Analyze the results based on binding affinity (kcal/mol)
and intermolecular interactions (hydrogen bonds, hydrophobic contacts).

¢ Molecular Dynamics (MD): Place the best docking pose into a solvation box filled with water
molecules. Add ions to neutralize the system. Run the MD simulation using software like GROMACS
or AMBER to observe the stability of the complex over time (typically tens to hundreds of
nanoseconds). Analyze root-mean-square deviation (RMSD) and specific protein-ligand interactions
throughout the simulation.

Protocol 2: IRMPD Spectroscopy and DFT Calculation for DEP Structure [3]

e Sample Preparation & lonization: Prepare a solution of DEP (e.g., 1 mM in 50:50 methanol:water).
To generate different ionic species, add additives like sodium chloride (for sodiated complexes, [DEP
+ Na]+) or HCI (for protonated ions, [DEP + H]+).

e Electrospray lonization (ESI) & Mass Selection: Introduce the solution into a Fourier Transform lon
Cyclotron Resonance Mass Spectrometer (FT-ICR MS) equipped with an ESI source. Select the
specific precursor ion of interest (e.g., [DEP + H]+) using a technique like SWIFT.

¢ IR Irradiation & Fragmentation: Irradiate the selected ions with tunable infrared light from a Free
Electron Laser (FEL) for several seconds. The wavelength is typically scanned across the mid-IR
range (e.g., ~590 to 1750 cm™1).

¢ Data Collection (IRMPD Action Spectrum): Monitor the resulting fragment ions as a function of the
IR wavelength. The resulting "action spectrum” represents the IR absorption profile of the ion.

e Theoretical DFT Calculations: Perform geometry optimizations and frequency calculations for likely
candidate structures of the DEP ion using DFT methods (e.g., B3LYP/6-31G(d,p) in Gaussian).
Compare the calculated linear IR spectra with the experimental IRMPD spectrum to identify the
correct gas-phase structure.

Protocol 3: UFLC-MS/MS for Quantifying DAP Metabolites in Urine [5]
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e Sample Extraction (Liquid-Liquid Extraction - LLE): Pipette 200 pL of urine sample and 100 pL of
internal standard into a 2 mL tube. Add 800 pL of cold ethyl acetate. Shake the mixture vigorously for
1 minute. Let it stand on ice for 10 minutes for phase separation. Centrifuge at 10,000 rpm for 10
minutes. Transfer the supernatant (organic layer) to a new tube. Dry under a gentle stream of
nitrogen gas. Reconstitute the dried residue with 500 pL of acetonitrile for analysis.

e Chromatographic Separation (UFLC): Inject the reconstituted sample into an Ultrafast Liquid
Chromatography (UFLC) system. Use a suitable reversed-phase column (e.g., C18). Employ a
mobile phase gradient, typically a mixture of water and acetonitrile, to separate the six DAP
metabolites at different retention times.

¢ Detection & Quantification (Tandem Mass Spectrometry - MS/IMS): Use an electrospray ionization
(ESI) source in negative mode. Monitor specific multiple reaction monitoring (MRM) transitions for
each metabolite. For DEP, a primary transition is m/z 153 — 79 [5]. Use a calibration curve (e.g., 0.1-
200 ng/mL) for absolute quantification.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz's DOT language, illustrate key relationships and

workflows described in the research.
Diagram 1: DEP's Dual Impact on the HPA Axis and Thyroid System

This diagram illustrates the two primary endocrine disruption pathways identified for DEP, integrating both

in vivo observations and in silico predictions [1] [2].
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Diagram 2: Integrated Workflow for DEP Computational Validation

This diagram outlines a multi-technique workflow for validating DEP's effects and interactions, from initial

prediction to final confirmation [1] [3] [2].
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When applying these methods, consider the following insights from the literature:
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¢ An Integrated Approach is Crucial: The most compelling evidence for DEP's endocrine-disrupting
potential comes from studies that integrate multiple validation methods. Computational predictions
gain significant weight when they are consistent with findings from animal, cell, and analytical studies

[1][2].

¢ Leverage Public Tools: For predicting DEP's metabolism, you can use the freely available
BioTransformer software. This tool can help identify potential metabolites that could serve as novel
biomarkers for exposure or activity [4].

e Context for Spectral Validation: The IRMPD and DFT protocols are particularly powerful for
establishing the foundational gas-phase structure of DEP and its ionic complexes [3]. This
structural information is critical for informing and validating the models used in molecular docking and
dynamics simulations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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